Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
اسم المنتج:Tris(hydroxymethyl)aminoethane
كاس عدد:77-86-1
وسط:C4H11NO3
ميغاواط:121.135041475296
MDL:MFCD00004679
CID:34092
PubChem ID:6503

Tris(hydroxymethyl)aminoethane الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • trizma base
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris, Ultra Pure
    • Tris(hydroxymethyl)aminomethane, Ultra Pure
    • Tris, Pure Tris(hydroxymethyl)aminomethane, Pure
    • Tris(hydroxymethyl)aminomethane, Technical Grade
    • Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested
    • Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free
    • Tris(hydroxymethyl)aminomethane
    • Tris(hydroxymethyl)aminomethane [for Electrophoresis]
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)
    • 2M Tris(hydroxymethyl)aminomethane
    • Tri(hydroxymethyl)aminomethane
    • TRIS base
    • TRIS 1.5M pH 8.8
    • TRIS 2M SOLUTION pH 7.5
    • TRIS 2M SOLUTION pH 7.8
    • Pehanorm
    • riladyl
    • Talatrol
    • THAM
    • Tham-E
    • thamset
    • Tris,2M pH 7.5
    • Tris,2M pH 7.8
    • Tris-base
    • TRISMAT
    • Trizma
    • EPX-152
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • 三羟甲基氨基甲烷
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • Apiroserum Tham
    • Addex-tham
    • Tris, free base
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (buffering agent)
    • THAM-
    • 0.5M Tris-HCl
    • 1.5M Tris-HCl
    • Tris (hydroxymethyl)aminomethane
    • PB47623
    • Trizma(R) base, puriss. p.a., buffer substance, >=99.5%
    • Trizma(R) base, >=99.0% (T)
    • SMR000059179
    • TRIS-buffered saline (TBS, 10X) pH 7.6
    • TRIS-buffered saline (TBS, 10X) pH 7.4
    • Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)
    • NCGC00257164-01
    • NCGC00159412-03
    • Caswell No. 036
    • tris hydroxymethyl aminomethane
    • DS-014869
    • Tris acidimetric, NIST(R) SRM(R) 723e
    • CS-0201542
    • Trometamol (JAN/INN)
    • BCP05578
    • Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%
    • HSDB 3408
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 83147-39-1
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • UNII-023C2WHX2V
    • CHEMBL1200391
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • SR-01000944234-1
    • 136760-04-8
    • C07182
    • MFCD00004679
    • 77-86-1
    • 1gng
    • Oprea1_677781
    • tris-amine
    • Tromethamine, meets USP testing specifications
    • Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline
    • HY-D0227D
    • DTXCID503723
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • THAM (TN)
    • TROMETHAMINE [VANDF]
    • J-610076
    • BP-13394
    • M02623
    • NCGC00159412-02
    • CS-0201543
    • TROMETAMOL [JAN]
    • WP QUAT (STRONG ANION EXCHANGER)
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • DA-58763
    • EN300-21687
    • Tris(hydroxymethyl)aminomethane, Molecular Biology Grade
    • D00396
    • Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%
    • (tris(hydroxymethyl)aminomethane)
    • TROMETHAMINE [II]
    • Tox21_201646
    • Trizma(R) base, >=99.9% (titration), crystalline
    • TROMETAMOL [MART.]
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • 126850-08-6
    • NSC 6365
    • DTXSID2023723
    • 126850-05-3
    • NSC65434
    • TROMETAMOL [EP MONOGRAPH]
    • MFCD00132476
    • B05XX02
    • Trometamol [INN]
    • TROMETHAMINE [USP-RS]
    • NCGC00259195-01
    • Tromethamin
    • Tro.meta.mole
    • T2516
    • GTPL7328
    • STR03166
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
    • Tromethamine (USP)
    • Trigmo base
    • AKOS000121321
    • 023C2WHX2V
    • Tris(hydroxymethyl)aminomethane, ultrapure
    • Tris-Amino
    • TROMETHAMINE [MI]
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • AB00443859_03
    • 79261-03-3
    • Tris(hydroxymethyly)amino methane
    • Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)
    • SW219208-1
    • CS-0201544
    • Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%
    • NCIOpen2_001720
    • B05BB03
    • Tris-(hydroxymethyl)-aminomethane
    • W-104296
    • EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)
    • Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%
    • ABX (ANTIBODY EXCHANGER)
    • TROMETHAMINE [USP MONOGRAPH]
    • 2-Amino-2-hydroxymethylpropanediol
    • Tris(hydroxymethyl)aminomethane, Electrophoresis Grade
    • TRIS-buffered saline (TBS, 10X, high salt) pH 7.4
    • NSC-65434
    • CS-W018524
    • Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • Tromethamine (USAN:USP)
    • Trometamol(Tris), inverted exclamation markY99.5%
    • F0001-1979
    • Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%
    • Tris(hydroxymethyl)aminomethane ACS grade
    • SR-01000944234
    • TRS
    • 126850-03-1
    • WLN: Q1XZ1Q1Q
    • HY-D0227E
    • tris-(hydroxymethyl)methylamine
    • TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Z104509094
    • Tromethanmin
    • TROMETHAMINE (USP MONOGRAPH)
    • trometamolo
    • NCGC00159412-05
    • TROMETHAMINE [ORANGE BOOK]
    • 1h4n
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • NS00002396
    • Tris-Base, molecular biology grade
    • BBL000011
    • tris(hydroxymethyl) aminomethane
    • STK379529
    • Trometamolum (INN-Latin)
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione
    • Tromethamine [USAN]
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • HMS3652L05
    • tris-(hydroxymethyl)-amino-methane
    • Trizma(R) base, BioUltra, >=99.8% (T)
    • s4176
    • AB00443859_04
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • Trizma(R) base, Vetec(TM) reagent grade, >=99%
    • Trometamol(Tris),for molecular biology
    • 126850-06-4
    • TROMETAMOL (MART.)
    • Trometamol(Tris),Proteomics Grade
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%
    • DB-091324
    • DB03754
    • Trometamol (part of FOSFOMYCIN TROMETAMOL)
    • Trometamol, European Pharmacopoeia (EP) Reference Standard
    • Trometamolum [INN-Latin]
    • Tris(hydroxymethyl)methanamine
    • TROMETHAMINE (USP-RS)
    • Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%
    • SBI-0653855.0001
    • HMS3885H09
    • Tris(hydroxymethyl)aminomethane, >=99.8%
    • BRD-K47978074-001-03-2
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris(hydroxymethyl)aminomethane, >=99%
    • Q413961
    • TRIS Ultrapure, EP
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • EPA Pesticide Chemical Code 083901
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • CHEBI:9754
    • Sigma 7-9(R), >=99% (titration), crystalline
    • HY-D0227C
    • BRD-K47978074-001-02-4
    • 1,1,1-tris(hydroxymethyl)methylamine
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;
    • InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H
    • TROMETHAMINE [HSDB]
    • P17498
    • TRIS-buffered saline (TBS, 10X) pH 8.0
    • TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot
    • Trizma(R) base, tested according to Ph.Eur.
    • trishydroxymethyl aminomethane
    • Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)
    • CAS-77-86-1
    • Tromethamine, United States Pharmacopeia (USP) Reference Standard
    • NSC-6365
    • CCG-214012
    • bakerbond(tm) cyano (cn)
    • TROMETHAMINE COMPONENT OF THAM-E
    • Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris-buffer
    • Tro.meta.mol
    • TROMETAMOL [WHO-DD]
    • Tromethamine [USAN:USP]
    • SCHEMBL975
    • NCIOpen2_000263
    • TRIS-buffered saline (TBS, 20X) pH 7.4
    • TROMETHAMINE (II)
    • A0321
    • Tris-hydroxymethyl-aminomethan [German]
    • tris(hydroxymethyl)amino methane
    • EC 201-064-4
    • HY-D0227
    • EINECS 201-064-4
    • 2-amino-2-hydroxymethyl-propane-1
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Trizma(R) base, puriss. p.a., >=99.7% (T)
    • AI3-03948
    • tris base solution
    • Aminotri(hydroxymethyl)methane
    • THAM (Standard)
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;Tromethamine;Tris(hydroxmethyl)aminomethane;Trometamol
    • MDL: MFCD00004679
    • نواة داخلي: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • مفتاح Inchi: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • ابتسامات: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]
    • برن: 741883

حساب السمة

  • نوعية دقيقة: 121.07400
  • النظائر كتلة واحدة: 121.074
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 4
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 8
  • تدوير ملزمة العد: 3
  • تعقيدات: 54
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: -2.9
  • طوبولوجي سطح القطب: 86.7
  • tautomeric العد: nothing
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: White crystals or powders
  • كثيف: 1,353 g/cm3
  • نقطة انصهار: 167-172 °C (lit.)
  • نقطة الغليان: 219-220 °C/10 mmHg(lit.)
  • نقطة الوميض: 219-220°C/10mm
  • انكسار: 1.4170 (estimate)
  • درجة الحموضة: 10.5-12.0(4 m in water, 25 °C)
  • الذوبان: H2O: 4 M at 20 °C, clear, colorless
  • معامل توزيع المياه: 550G/L(25ºC)
  • الاستقرار / الجرف الحياة: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • بسا: 86.71000
  • لوغب: -1.63890
  • ميرك: 9772
  • بكا: 8.1(at 25℃)
  • الذوبان: Soluble in ethanol and water, slightly soluble in ethyl acetate, benzene, insoluble in ether, carbon tetrachloride.
  • ضغط البخار: 0.0±1.8 mmHg at 25°C
  • حساسية: Hygroscopic

Tris(hydroxymethyl)aminoethane أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H315,H319,H335
  • تحذير: P261,P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:2
  • رمز الفئة الخطرة: R36/37/38: irritating to eyes, respiratory tract and skin.
  • تعليمات السلامة: S26-S36-S37/39
  • فوكا و رمز:3
  • رتكس:TY2900000
  • تحديد البضائع الخطرة: Xi
  • تسا:Yes
  • فترة الضمان:S26;S37/39
  • مصطلح خطر:R36/37/38
  • مستوى الخطر:IRRITANT
  • ظروف التخزين:20-25°C

Tris(hydroxymethyl)aminoethane بيانات الجمارك

  • رمز النظام المنسق:29221980
  • بيانات الجمارك:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
BAI LING WEI Technology Co., Ltd.
3718102-1KG
Tris(hydroxymethyl)aminomethane electrophoresis grade
77-86-1
1KG
¥ 1220 2022-04-26
BAI LING WEI Technology Co., Ltd.
BI2888-1Kg
Tris Ultrapure
77-86-1
1Kg
¥ 836 2022-04-26
Enamine
EN300-21687-1.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
1.0g
$26.0 2023-07-10
Enamine
EN300-21687-10.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
10.0g
$32.0 2023-07-10
abcr
AB119984-100 g
Tris(hydroxymethyl)aminomethane, 99%; .
77-86-1 99%
100 g
€54.50 2023-07-20
Cooke Chemical
A7728612-100G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
100g
RMB 85.60 2025-02-21
Cooke Chemical
A7728612-500G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
500g
RMB 281.60 2025-02-21
Cooke Chemical
A7728512-10KG
Tris(hydroxymethyl)aminomethane , Standard buffer substance
77-86-1 ≥99.9%(titration)
10kg
RMB 2879.20 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051679-400ml
Tris(hydroxymethyl)aminoethane
77-86-1 PH=7.4
400ml
¥330 2024-05-21
TRC
T892600-50g
Tromethamine
77-86-1
50g
$ 51.00 2023-09-05

Tris(hydroxymethyl)aminoethane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
المراجع
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
المراجع
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
المراجع
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Acetone ,  Water
المراجع
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
المراجع
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
المراجع
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
نقاء:99%/99%
كمية:5kg/2.5kg
الأسعار ($):184.0/164.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
sfd18806
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار